molecular formula C18H18N4O3S B6424502 2-ethoxy-3-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2034370-97-1

2-ethoxy-3-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Cat. No.: B6424502
CAS No.: 2034370-97-1
M. Wt: 370.4 g/mol
InChI Key: ZUZQGXKPKPZLHA-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-3-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a heterocyclic molecule featuring a pyridine core substituted with an ethoxy group at the 2-position and a pyrrolidine-carbonyl linker at the 3-position. The pyrrolidine ring is further functionalized with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl substituent. This structure integrates multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability .
  • Thiophene: Electron-rich aromatic heterocycle influencing lipophilicity and electronic properties.

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-24-17-14(4-3-7-19-17)18(23)22-8-5-12(10-22)15-20-16(25-21-15)13-6-9-26-11-13/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZQGXKPKPZLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison of the target compound with analogous 1,2,4-oxadiazole-pyridine derivatives documented in the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituent Linker Pyridine Substituent Key Features
Target Compound C₁₉H₁₈N₄O₃S 382.43 Thiophen-3-yl Pyrrolidine-carbonyl 2-ethoxy High polarity from ethoxy; thiophene enhances π-π interactions.
PSN375963 C₁₇H₂₂N₃O₂ 300.38 4-Butylcyclohexyl Direct None (4-position) Bulky substituent increases lipophilicity; direct linkage may limit flexibility.
PSN632408 C₁₉H₂₅N₃O₅ 375.42 None Methoxy-piperidine 4-position ester Ester group enhances solubility; piperidine linker adds rigidity.
3-[5-(4-Methylphenyl)-oxadiazol-3-yl]pyridine C₁₄H₁₀N₃O 244.25 4-Methylphenyl Direct None (3-position) Compact structure with phenyl group favoring hydrophobic interactions.

Key Observations:

4-Butylcyclohexyl (PSN375963) and 4-methylphenyl (ChemBridge-5906014) substituents prioritize lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Linker Diversity :

  • The pyrrolidine-carbonyl linker in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid methoxy-piperidine in PSN632408 or direct linkages in other analogs .

Pyridine Functionalization :

  • The 2-ethoxy group on the target’s pyridine ring may improve solubility compared to unsubstituted pyridines (e.g., PSN375963) or ester-functionalized derivatives (PSN632408).

Hypothetical Pharmacological Implications

  • The target’s thiophene and pyrrolidine-carbonyl groups may confer selectivity for sulfur-sensitive targets (e.g., kinases or cytochrome P450 enzymes).
  • The ChemBridge-5906014 analog’s simplicity (low molecular weight, methylphenyl group) suggests utility as a screening compound for hydrophobic binding pockets .

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